![molecular formula C18H16N2O3S B2465865 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-méthylphényl)acétamide CAS No. 923379-87-7](/img/structure/B2465865.png)
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-méthylphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide is an intriguing compound with a complex structure It features a unique tricyclic framework embedded with sulfur, oxygen, and nitrogen atoms, as well as a methylphenyl acetamide group
Applications De Recherche Scientifique
Chemistry
Synthesis: : As an intermediate in the synthesis of complex organic molecules.
Catalysis: : Potential use as a ligand or catalyst in specific organic reactions.
Biology
Biomolecular Interaction: : Studied for its binding affinity with various biomolecules.
Drug Design: : Investigated as a lead compound in the design of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutics: : Explored for potential therapeutic properties in treating diseases.
Diagnostics: : Evaluated as a molecular probe in diagnostic imaging.
Industry
Material Science:
Agriculture: : Investigated for use as a component in agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide can be accomplished through multi-step organic reactions. The starting materials often include substituted acetic acid derivatives and nitrogen, sulfur, and oxygen-containing reagents. Key steps typically involve:
Formation of the tricyclic core via cyclization reactions.
Introduction of the 4-methylphenyl acetamide group through acylation.
Purification using chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for efficiency and yield. Continuous flow reactors and large-scale chromatography systems are often employed to meet production demands while ensuring product purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents like peroxides or transition metal oxides, producing oxidized derivatives.
Reduction: : Utilizes agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, leading to reduced forms.
Substitution: : Commonly with halogenating agents, resulting in halogenated products.
Common Reagents and Conditions
Oxidation: : Peroxides or oxides under acidic or basic conditions.
Reduction: : LiAlH4 in dry ether or hydrogenation over a palladium catalyst.
Substitution: : Halogenating agents like SOCl2 or PBr3 under anhydrous conditions.
Major Products Formed
The reactions yield various products, including halogenated, oxidized, or reduced derivatives, which possess altered chemical and physical properties compared to the parent compound.
Mécanisme D'action
The compound’s mechanism of action involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction can modulate biological pathways, influencing cellular processes. Specific pathways may include enzymatic inhibition or activation, receptor modulation, or interference with nucleic acid function, depending on the compound's specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other tricyclic compounds, N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide stands out due to its unique combination of nitrogen, oxygen, and sulfur atoms within its framework.
Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide: : Lacks the 4-methyl group, affecting its reactivity and application.
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-chlorophenyl)acetamide:
Propriétés
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-4-12(5-3-11)8-17(21)20-18-19-13-9-14-15(10-16(13)24-18)23-7-6-22-14/h2-5,9-10H,6-8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNUAFLDWXDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

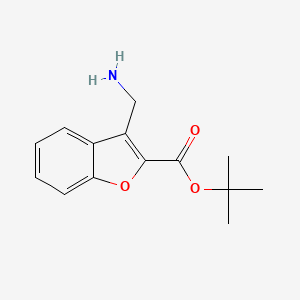
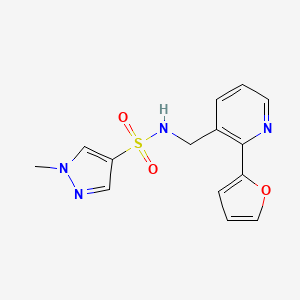
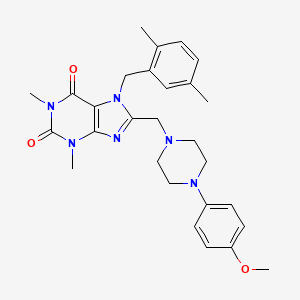
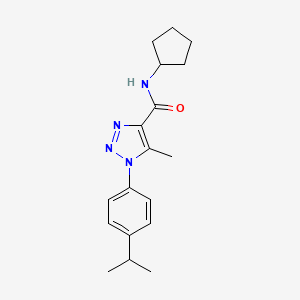
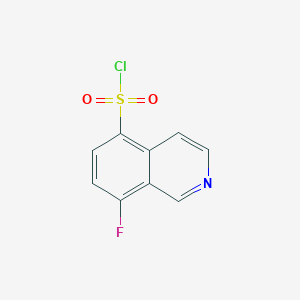
![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2465790.png)
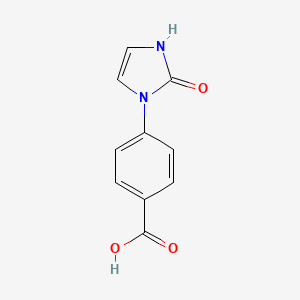
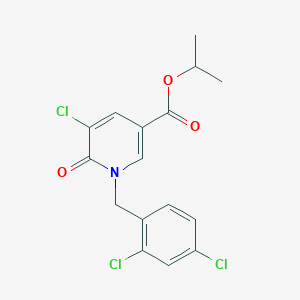
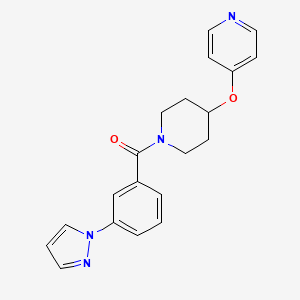
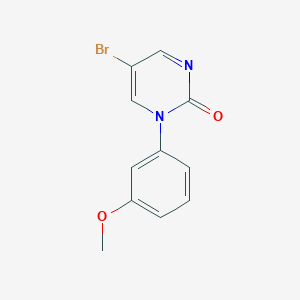
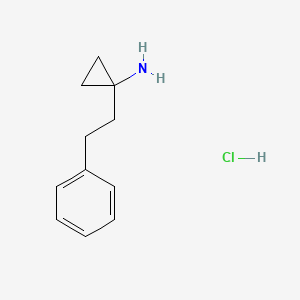
![N-Ethyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2465801.png)
![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)
